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Compound of Interest |

2,6-Dichloro-3-
Compound Name:
(methylsulfamoyl)benzoic acid

CAS No.: 716360-56-4

Cat. No.: B1460912

. J

Methodology for the 2,4-Dichlorobenzoic Acid Pathway

Abstract & Scope

This technical guide details the isolation protocols for the critical intermediates in the industrial
synthesis of Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid). Focusing on the
"Hoechst Route" (via 2,4-dichlorobenzoic acid), this document provides step-by-step
procedures for maximizing yield and purity while minimizing the carryover of critical impurities
defined by ICH Q3A(R2) and European Pharmacopoeia (EP) standards.

Target Audience: Process Chemists, APl Manufacturing Leads, and QC Analysts.

Synthetic Pathway Overview

The synthesis of Furosemide relies on the sequential functionalization of the benzene ring
followed by a nucleophilic aromatic substitution. The purity of the final API is strictly dependent
on the isolation quality of Intermediate 2 (the sulfonamide scaffold).

Core Reaction Sequence:
e Chlorosulfonation: 2,4-Dichlorobenzoic acid

2,4-Dichloro-5-(chlorosulfonyl)benzoic acid (Intermediate 1).
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e Amidation: Intermediate 1

2,4-Dichloro-5-sulfamoylbenzoic acid (Intermediate 2).[1]

e Substitution: Intermediate 2 + Furfurylamine

Furosemide (API).
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Figure 1: Critical Control Points in Furosemide Synthesis. Intermediate 2 is the primary
purification gate.

Module 1: The Sulfonamide Scaffold

Target: Isolation of 2,4-dichloro-5-sulfamoylbenzoic acid.[2][3][4] Criticality: This step removes
the 2,4-dichlorobenzoic acid starting material and hydrolysis byproducts.

3.1 Mechanistic Insight

The chlorosulfonation is reversible and moisture-sensitive. The subsequent amidation is
exothermic. The isolation strategy exploits the acidity difference between the sulfonamide (

) and the carboxylic acid (

). By converting the mixture to a soluble ammonium salt and then selectively precipitating the
acid, we remove non-acidic impurities.

3.2 Experimental Protocol
Step 1: Quench & Amidation[3]

o Cool the chlorosulfonation reaction mixture (containing Intermediate 1) to ambient
temperature.
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o Safety Critical: Slowly pour the reaction mass onto crushed ice to quench excess
chlorosulfonic acid. Maintain temperature

to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid.

« Filter the precipitated Intermediate 1 (wet cake). Note: Isolation here is optional but
recommended for high-purity grades.

e Add the wet cake to 25% agqueous ammonia (excess) at

. Stir for 2 hours.

o Observation: The solid dissolves as the ammonium salt forms.

Step 2: Isolation of Intermediate 2

 Clarification: Add activated carbon (5% w/w) to the ammoniacal solution. Stir for 30 mins and
filter through Celite to remove tarry byproducts.

o Precipitation: Cool the filtrate to

» Slowly add 30% Sulfuric Acid or Hydrochloric Acid while stirring.

e Endpoint: Adjust pH to 1.0 — 2.0.

o Why? The sulfonamide moiety is weakly acidic but stable. Strong acidification ensures
complete protonation of the carboxylate, forcing precipitation.

« Filtration: Filter the white precipitate. Wash with cold water until the filtrate is neutral
(removes inorganic salts).

e Drying: Dry at

to constant weight.

Quality Check: Melting Point should be
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(Decomposition).

Module 2: The API Coupling & Purification

Target: Isolation of Furosemide from excess Furfurylamine. Criticality: Furfurylamine is prone to
polymerization (browning). The isolation must separate the API from these colored polymers
and unreacted Intermediate 2.

4.1 Mechanistic Insight

Furosemide is an amphoteric molecule but predominantly acidic due to the carboxylic acid and
the electron-withdrawing sulfonamide group. The secondary amine (aniline derivative) is
weakly basic.

e High pH (>9): Soluble (Dianion:

and

).

e Low pH (<2): Soluble (Protonated amine).

 |soelectric Region (pH 3-5): Least soluble (Precipitation zone).

4.2 Experimental Protocol
Step 1: Reaction Workup

o Reaction mixture (Intermediate 2 + Excess Furfurylamine, heated to

) is a dark brown melt.

e Coolto

e Add Sodium Bicarbonate solution (1M) or dilute NaOH.
o Goal: Dissolve Furosemide as the sodium salt.[5]

o Control: pH should be
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o Filtration: Filter the warm solution.

o Removal: Unreacted neutral impurities and insoluble polymers remain on the filter.

Step 2: Controlled Precipitation (The "pH Swing")

Transfer filtrate to a crystallization vessel.

Add Glacial Acetic Acid dropwise at room temperature.

Critical Endpoint: Adjust pH to 4.0 — 4.5.

o Why? At pH 4, Furosemide exists as the free acid and precipitates.

o Avoid: Do not go to pH < 3, or the amine moiety may protonate, increasing solubility and
loss of yield.

Stir for 1 hour to age the crystals.

Filter and wash with water.[6]

Step 3: Recrystallization (Polishing)

Dissolve crude wet cake in boiling Ethanol/Water (2:1).

Add activated charcoal, stir 15 mins, filter hot.

Cool slowly to

Filter pure Furosemide.[7]
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Figure 2: Separation Logic based on pH-dependent solubility profiles.

Impurity Profile & Removal Matrix

The following table summarizes how the described protocols specifically target known EP
impurities.
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Impurity (EP/BP) Chemical Nature Origin Removal Step
o Recrystallization:
2-chloro-4- Regioisomer )
) ) ) Isomer A has different
Impurity A furfurylamino-5- (Reaction at C2 o
) ) ) solubility in
sulfamoylbenzoic acid  instead of C4)
EtOH/Water.

pH 9 Filtration: Less

] soluble in mild base
) 2,4-dichloro-5- Unreacted )
Impurity B ) ) ) than Furosemide; also
sulfamoylbenzoic acid  Intermediate 2 )
removed during EtOH

recrystallization.

) pH 4 Precipitation:
Hydrolysis of

] 2-amino-4-chloro-5- ) Remains soluble in
Impurity C ) ) Furosemide (Loss of o
sulfamoylbenzoic acid ] the acidic mother
furan ring) ]
liquor.

Activated Carbon:

) ) High molecular weight
] Decarboxylated / High Temp side ]
Impurity G ) ] ) ) species adsorb to
Disubstituted species reaction ]
carbon during

clarification.
Troubleshooting Guide
Observation Root Cause Corrective Action

pH overshoot (< 3.[6][8]0) )
Back-adjust pH to 4.0-4.5

Low Yield at Step 2 during acidification.[3][6][8][9] ) )
using dilute NaOH.
[10]
Ensure inert atmosphere (
Product is Brown/Black Oxidation of furfurylamine.

) during coupling. Increase

activated carbon load.

) Dry thoroughly at 105°C.
) ) Wet product or Impurity B
Melting Point < 206°C Perform second
carryover. o
recrystallization from EtOH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide
and Validation of a New HPLC Method - PMC [pmc.ncbi.nim.nih.gov]

2. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic
Activity, Molecular Modeling and In silico ADMET Screening - PubMed
[pubmed.ncbi.nim.nih.gov]

3. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap
[eureka.patsnap.com]

4. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google
Patents [patents.google.com]

5. CN117510444A - Refining process of furosemide - Google Patents [patents.google.com]

6. WO1996012714A1 - Process for the preparation of furosemide - Google Patents
[patents.google.com]

7. youtube.com [youtube.com]

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://patents.google.com/patent/US3058882A/en
https://patents.google.com/patent/US3058882A/en
https://patents.google.com/patent/WO1996012714A1/en
https://patents.google.com/patent/US3058882A/en
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS3058882A%2Fen
https://pmc.ncbi.nlm.nih.gov/articles/PMC10005432/
https://patents.google.com/patent/WO1996012714A1/en
https://www.youtube.com/watch?v=n1S0WTNOZzU
https://patents.google.com/patent/WO1996012714A1/no
https://www.benchchem.com/pdf/Application_Note_Purification_of_Furosemide_Using_Chromatographic_Techniques.pdf
https://www.semanticscholar.org/paper/Isolation-and-Characterization-of-an-Unknown-in-and-Xu-Xue/a57806e67a9286e042e738c7309ab6bee50cd8ec
https://pdf.benchchem.com/8781/literature_review_on_the_synthesis_of_furosemide_precursors.pdf
https://pdfs.semanticscholar.org/c00e/af0aaf4297d2de9a29312c2961a710c7e091.pdf
https://www.researchgate.net/publication/369115220_Isolation_and_Characterization_of_an_Unknown_Process-Related_Impurity_in_Furosemide_and_Validation_of_a_New_HPLC_Method/download
https://patents.google.com/patent/WO1996012714A1/no
https://www.chegg.com/homework-help/questions-and-answers/question-2-furosemide-synthesized-relatively-simple-manner-2-4-dichlorobenzoic-acid-conver-q113962740
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS5739361A%2Fen
https://pdfs.semanticscholar.org/c00e/af0aaf4297d2de9a29312c2961a710c7e091.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.mdpi.com%2F1420-3049%2F28%2F5%2F2278
https://pdfs.semanticscholar.org/c00e/af0aaf4297d2de9a29312c2961a710c7e091.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.edqm.eu%2Fen%2Feuropean-pharmacopoeia
https://www.benchchem.com/product/b1460912?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10005432/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10005432/
https://pubmed.ncbi.nlm.nih.gov/30251608/
https://pubmed.ncbi.nlm.nih.gov/30251608/
https://pubmed.ncbi.nlm.nih.gov/30251608/
https://eureka.patsnap.com/patent-CN104672114A
https://eureka.patsnap.com/patent-CN104672114A
https://patents.google.com/patent/CN104672114A/en
https://patents.google.com/patent/CN104672114A/en
https://patents.google.com/patent/CN117510444A/en
https://patents.google.com/patent/WO1996012714A1/en
https://patents.google.com/patent/WO1996012714A1/en
https://www.youtube.com/watch?v=n1S0WTNOZzU
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

8. W01996012714A1 - Process for the preparation of furosemide - Google Patents
[patents.google.com]

9. chegg.com [chegg.com]
10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

11. US3058882A - N'-substituted-3-carboxy-6-halo-sulfanilamide and derivatives thereof -
Google Patents [patents.google.com]

12. benchchem.com [benchchem.com]

13. semanticscholar.org [semanticscholar.org]

14. pdf.benchchem.com [pdf.benchchem.com]

15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
16. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Precision Isolation and Purification of Furosemide
Synthesis Intermediates]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1460912#procedures-for-isolating-furosemide-
synthesis-intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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